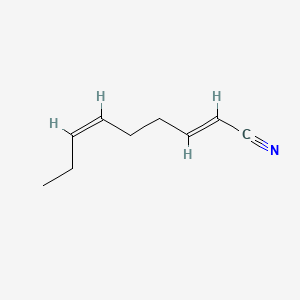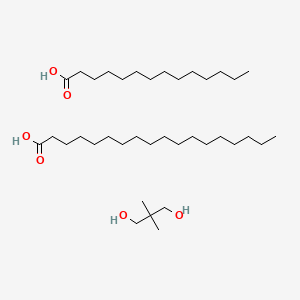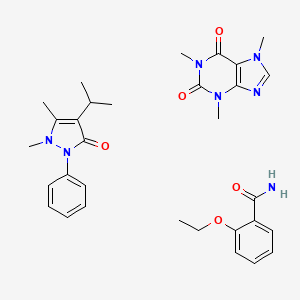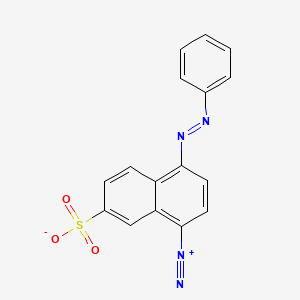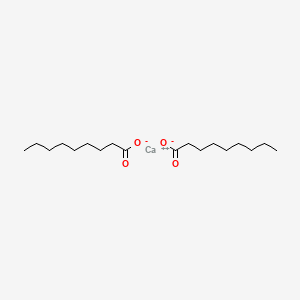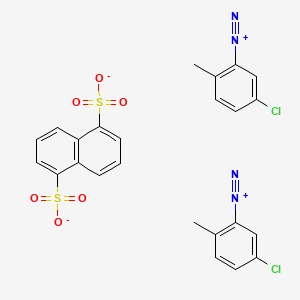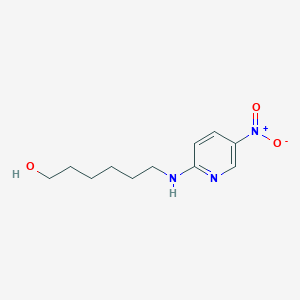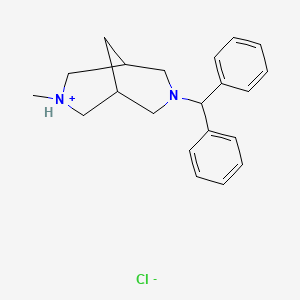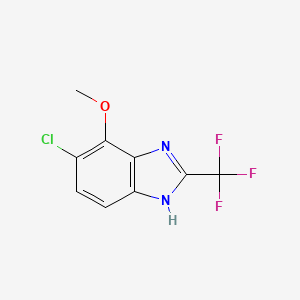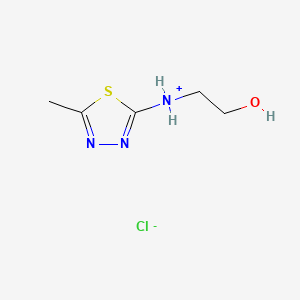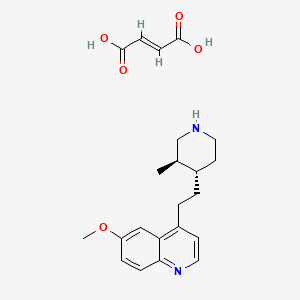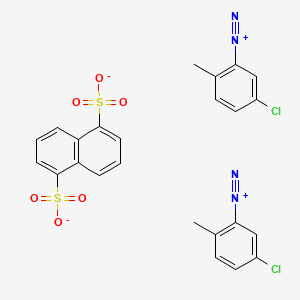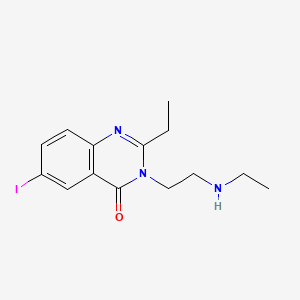
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and an ethylamino group in the structure of this compound makes it unique and potentially useful in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic aromatic substitution using iodine or iodine monochloride in the presence of a suitable catalyst.
Alkylation and Amination: The ethyl and ethylamino groups can be introduced through alkylation and subsequent amination reactions using ethyl halides and ethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts and solvents to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The presence of the iodine atom and ethylamino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(2-(methylamino)ethyl)-6-iodo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(methylamino)ethyl)-6-bromo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-chloro-
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
77301-00-9 |
|---|---|
Formule moléculaire |
C14H18IN3O |
Poids moléculaire |
371.22 g/mol |
Nom IUPAC |
2-ethyl-3-[2-(ethylamino)ethyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clé InChI |
CJDNASRFACGABM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


